molecular formula C40H78N2O10P B134830 12-Doxyl-dmpc CAS No. 132885-46-2

12-Doxyl-dmpc

Cat. No. B134830
M. Wt: 778 g/mol
InChI Key: RNBBUKZLCKRLRH-CKIGWAMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Doxyl-dmpc is a nitroxide spin label that is widely used in scientific research for various applications. It is a stable free radical that can be easily incorporated into biological membranes and proteins, making it an ideal tool for studying the structure and dynamics of these biomolecules.

Mechanism Of Action

The mechanism of action of 12-Doxyl-dmpc is based on its ability to interact with the surrounding environment. As a spin label, it contains an unpaired electron that can interact with nearby atoms and molecules. This interaction can be detected using EPR spectroscopy, providing information about the local environment of the spin label.

Biochemical And Physiological Effects

12-Doxyl-dmpc has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. This makes it an ideal tool for studying biological systems without disrupting their normal function.

Advantages And Limitations For Lab Experiments

One of the main advantages of 12-Doxyl-dmpc is its stability. It is a stable free radical that can be easily incorporated into biological membranes and proteins without degrading over time. This allows researchers to study these biomolecules over extended periods of time. Another advantage is its versatility. 12-Doxyl-dmpc can be incorporated into a wide range of biological molecules, making it a valuable tool for studying various systems.
One limitation of 12-Doxyl-dmpc is its size. It is a relatively large molecule compared to other spin labels, which can limit its use in certain applications. Another limitation is its sensitivity to temperature and pH. Changes in these parameters can affect the EPR signal of 12-Doxyl-dmpc, which can complicate data interpretation.

Future Directions

There are several future directions for the use of 12-Doxyl-dmpc in scientific research. One direction is the development of new synthesis methods that can increase the yield and purity of the final product. Another direction is the incorporation of 12-Doxyl-dmpc into more complex biological systems, such as cellular membranes and organelles. This will provide valuable information about the structure and dynamics of these systems. Additionally, the use of 12-Doxyl-dmpc in combination with other techniques, such as fluorescence spectroscopy and molecular dynamics simulations, can provide a more comprehensive understanding of biological systems.

Synthesis Methods

The synthesis of 12-Doxyl-dmpc involves the reaction of 3,5-dimethylpyrazole with 4-chloro-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 12-Doxyl-dmpc. This synthesis method has been optimized over the years to increase the yield and purity of the final product.

Scientific Research Applications

12-Doxyl-dmpc is widely used in scientific research for various applications. One of its main uses is as a spin label for electron paramagnetic resonance (EPR) spectroscopy. EPR spectroscopy is a powerful technique that can be used to study the structure and dynamics of biological molecules such as membranes and proteins. By incorporating 12-Doxyl-dmpc into these molecules, researchers can obtain valuable information about their structure and dynamics.

properties

CAS RN

132885-46-2

Product Name

12-Doxyl-dmpc

Molecular Formula

C40H78N2O10P

Molecular Weight

778 g/mol

InChI

InChI=1S/C40H78N2O10P/c1-8-10-11-12-13-14-15-16-19-22-25-28-37(43)48-33-36(34-51-53(46,47)50-32-31-42(5,6)7)52-38(44)29-26-23-20-17-18-21-24-27-30-40(9-2)41(45)39(3,4)35-49-40/h36H,8-35H2,1-7H3/t36?,40-/m1/s1

InChI Key

RNBBUKZLCKRLRH-CKIGWAMCSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC[C@@]1(N(C(CO1)(C)C)[O])CC

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC

synonyms

1-myristoyl-2-(11-(4,4-dimethyl-3-oxy-2-ethyl-2-oxazolidinyl)undecanoyl)-sn-glycero-3-phosphocholine
12-doxyl-DMPC

Origin of Product

United States

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